molecular formula C18H16O5 B576564 Globuxanthone CAS No. 13586-28-2

Globuxanthone

Cat. No. B576564
CAS RN: 13586-28-2
M. Wt: 312.321
InChI Key: OBZOCMORJAPERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globuxanthone is a natural product found in Garcinia vilersiana, Garcinia xanthochymus, and other organisms with data available.

Scientific Research Applications

Antimicrobial Properties

Globuxanthone has been identified in various studies for its antimicrobial properties. For instance, globulixanthones C, D, and E, prenylated xanthone derivatives found in the root bark of Symphonia globulifera, exhibit significant antimicrobial activity against a range of microorganisms, showcasing the potential of globuxanthone in combating infectious diseases (Nkengfack et al., 2002).

Anticancer Properties

Several studies highlight the anticancer potential of globuxanthone. Notably, globulixanthones A and B, isolated from the root bark of Symphonia globulifera, demonstrated significant cytotoxicity in vitro against the KB cell line, indicating their possible use in cancer treatment (Nkengfack et al., 2002). Furthermore, compounds like globuxanthone (2) and 30-epi-cambogin (7) from the leaves of Pentadesma butyracea showed notable antiproliferative activity against various human cancer cell lines, reinforcing the potential of globuxanthone derivatives in cancer therapy (Tala et al., 2013).

Antioxidant Properties

The antioxidant capacity of globuxanthone and its derivatives has been extensively studied. For instance, compounds like globuxanthone isolated from the bark of Garcinia vilersiana exhibited remarkable antioxidant activity, suggesting their potential application in health products and pharmaceuticals aimed at combating oxidative stress (Nguyen et al., 2000). Additionally, a study on the root extract of Garcinia dulcis indicated that globuxanthone is a major component contributing to its significant antioxidant and antityrosinase activities, offering potential applications in cosmetic formulations and skincare products (Thepthong & Lookpan, 2021).

Anticonvulsant Properties

Research on Garcinielliptone FC, a compound related to globuxanthone, revealed its anticonvulsant activity in rodent models. The study demonstrated that Garcinielliptone FC can influence epileptogenesis and promote anticonvulsant actions by modulating neurotransmitter contents and enzyme activity in the hippocampus, suggesting the potential therapeutic application of globuxanthone derivatives in neurological disorders (Silva et al., 2014).

properties

CAS RN

13586-28-2

Product Name

Globuxanthone

Molecular Formula

C18H16O5

Molecular Weight

312.321

IUPAC Name

1,2,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one

InChI

InChI=1S/C18H16O5/c1-4-18(2,3)10-8-12(20)15(22)13-14(21)9-6-5-7-11(19)16(9)23-17(10)13/h4-8,19-20,22H,1H2,2-3H3

InChI Key

OBZOCMORJAPERH-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Globuxanthone
Reactant of Route 2
Globuxanthone
Reactant of Route 3
Globuxanthone
Reactant of Route 4
Globuxanthone
Reactant of Route 5
Globuxanthone
Reactant of Route 6
Globuxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.